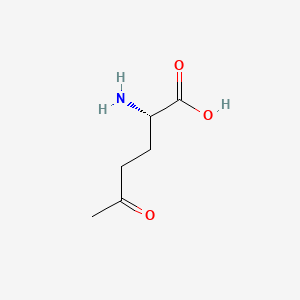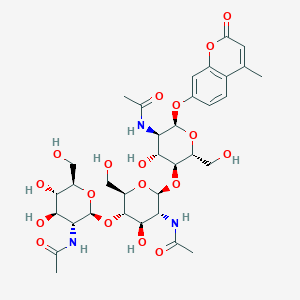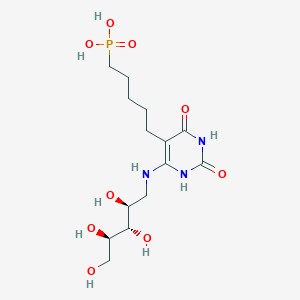![molecular formula C6H15O8P B10776655 [(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, galactokinase catalyzes the transfer of a phosphate group from ATP to galactose, forming galactose-6-phosphate. Chemical synthesis involves the reaction of galactose with phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce galactokinase, thereby increasing the yield of galactose-6-phosphate .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include aldonic acids, sugar alcohols, and various substituted derivatives of galactose .
Scientific Research Applications
[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying carbohydrate metabolism and enzyme kinetics.
Medicine: It is involved in research related to metabolic disorders such as galactosemia.
Industry: It is used in the production of bio-based chemicals and as a component in fermentation processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate involves its role as an intermediate in the Leloir pathway of galactose metabolism. It is phosphorylated by galactokinase to form galactose-6-phosphate, which is then converted into glucose-1-phosphate by galactose-1-phosphate uridylyltransferase. This pathway is essential for the proper utilization and conversion of galactose into glucose, which can be further metabolized for energy production .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: Similar in structure but derived from glucose.
Mannose-6-phosphate: Another hexose phosphate involved in glycosylation processes.
Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Uniqueness
[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate is unique due to its specific role in galactose metabolism and its involvement in the Leloir pathway. Unlike glucose-6-phosphate and fructose-6-phosphate, which are primarily involved in energy production pathways, galactose-6-phosphate is crucial for the proper utilization of galactose .
Properties
Molecular Formula |
C6H15O8P |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5+,6+/m0/s1 |
InChI Key |
KLPBNGZTTQNYHR-KVQBGUIXSA-N |
Isomeric SMILES |
C(CO)[C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
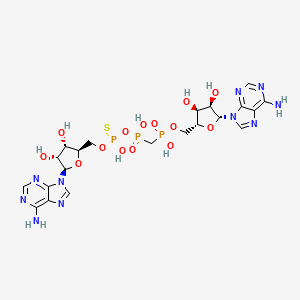
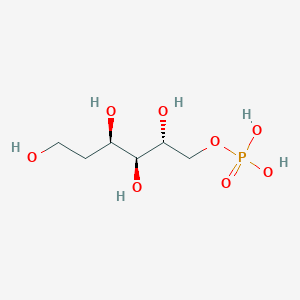
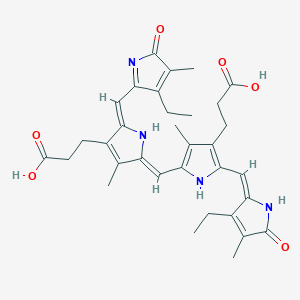
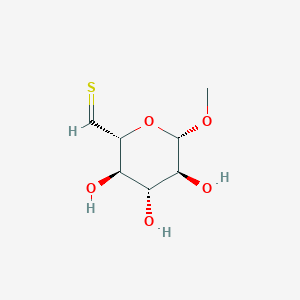
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

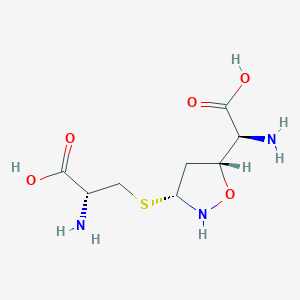
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
